6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a methyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound “6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic reactions .
Mode of Action
Pyridopyrimidine derivatives are known to interact with their targets by binding to the active sites of the proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these proteins, potentially leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and cell division . If it targets tyrosine-protein kinase transforming protein Abl or MAP kinases, it could affect various signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division, potentially leading to antitumor effects . If it inhibits tyrosine-protein kinase transforming protein Abl or MAP kinases, it could disrupt cell signaling pathways, potentially leading to changes in cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Pyrimidine derivatives have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrimidine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and subsequent reaction with formamide to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKKBPEIRPKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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